2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride

Description

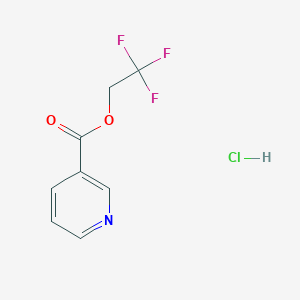

2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride is a fluorinated organic compound featuring a pyridine ring substituted with a carboxylate ester at position 2. The ester group consists of a 2,2,2-trifluoroethyl moiety, and the compound exists as a hydrochloride salt to enhance solubility. The trifluoroethyl group significantly influences the compound’s physicochemical properties, including lipophilicity and metabolic stability, while the hydrochloride salt improves aqueous solubility for pharmaceutical applications .

This modification also impacts molecular conformation and protein-ligand interactions, which are critical for drug efficacy .

Properties

IUPAC Name |

2,2,2-trifluoroethyl pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)5-14-7(13)6-2-1-3-12-4-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDJNJNDQLFUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of this compound generally involves the synthesis of the pyridine-3-carboxylate core followed by introduction of the 2,2,2-trifluoroethyl group and formation of the hydrochloride salt. The synthetic routes can be broadly categorized into:

- Oxidation and functionalization of pyridine derivatives

- Trifluoroethylation via nucleophilic substitution or alkylation

- Salt formation via acidification

Preparation Methods

Synthesis of Pyridine-3-carboxaldehyde Precursors

A critical intermediate for the preparation is 2-pyridine carboxaldehyde or its derivatives. According to patent CN101906068A, 2-pyridine carboxaldehyde can be synthesized via:

Chloromethylation of 2-picoline using trichloromethane and benzamide as catalysts under reflux conditions, followed by chlorinolysis with trichlorine isocyanate to yield 2-chloromethylpyridine with high yield (95%).

Oxidation of 2-picoline using hydrogen peroxide or gas-phase oxidation with oxygen in the presence of catalysts, although these methods may have drawbacks such as complexity and environmental concerns.

Introduction of the Trifluoroethyl Group

The trifluoroethyl moiety is typically introduced by nucleophilic substitution or alkylation reactions using trifluoroethylating agents. The process often involves:

- Reaction of pyridine derivatives with 2,2,2-trifluoroethyl halides or related reagents under basic conditions.

- Use of strong bases (e.g., sodium hydride) in anhydrous solvents such as tetrahydrofuran (THF) to facilitate substitution.

A representative synthetic route involves:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Pyridine derivative + 2,2,2-trifluoroethyl halide | Nucleophilic substitution under inert atmosphere |

| 2 | Base (e.g., NaH) in anhydrous THF | Deprotonation and activation of nucleophile |

| 3 | Stirring at controlled temperature (e.g., 40-60°C) | Reaction progress monitored by TLC |

| 4 | Workup with acid (HCl) | Formation of hydrochloride salt |

This method ensures high regioselectivity and yield of the trifluoroethylated product.

Formation of Hydrochloride Salt

The hydrochloride salt formation is achieved by acidification of the free base with concentrated hydrochloric acid. This step improves the compound’s stability and facilitates purification.

Typical conditions:

Detailed Example of Preparation Method (From Patent CN109627209A)

This patent describes a multi-step process for preparing trifluoromethyl-substituted pyridine-3-carboxaldehyde derivatives, which can be adapted for the ester and hydrochloride salt synthesis:

| Step | Reaction | Conditions | Yield/Notes |

|---|---|---|---|

| A | Aldimine condensation of methacrylaldehyde with ammonium hydroxide | 30-80°C, 2-5 h, ethanol solvent | Formation of 3-iminopropene intermediate |

| B | Cyclization and condensation with 4,4,4-trifluoro-3-oxobutyraldehyde | 60°C, 16 h | Formation of 3-(1,3-dioxolane-2-base)-2-trifluoromethyl pyridine |

| C | Hydrolytic deprotection under HCl catalysis | 50-100°C, 2-7 h | Yield ~46.8% of 2-(trifluoromethyl)pyridine-3-formaldehyde |

This approach highlights the use of inexpensive starting materials and mild conditions suitable for industrial scale-up.

Comparative Analysis of Preparation Routes

Research Findings and Optimization

- The nucleophilic substitution method benefits from controlled temperature and inert atmosphere to prevent side reactions and decomposition of trifluoroethyl reagents.

- Hydrochloride salt formation improves compound stability and crystallinity, facilitating purification and handling.

- Industrial methods emphasize continuous flow reactors and real-time monitoring to maximize yield and purity while minimizing environmental impact.

- Recent advances focus on using less hazardous reagents and greener solvents to enhance sustainability.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | 30-80°C (condensation), 40-60°C (alkylation), 50-100°C (hydrolysis) | Temperature control critical for selectivity |

| Reaction time | 2-16 hours depending on step | Monitored by TLC or HPLC |

| Solvents | Ethanol, THF, toluene, chloroform | Choice affects solubility and reaction rate |

| Acidification pH | ~3 | Ensures complete salt formation |

| Yield | 46-95% depending on step | Optimized by reagent purity and conditions |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trifluoroethyl group.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: The pyridine ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation and Reduction: Products depend on the specific conditions but may include oxidized or reduced forms of the original compound.

Coupling Reactions:

Scientific Research Applications

Agrochemical Applications

The primary application of 2,2,2-trifluoroethyl pyridine-3-carboxylate hydrochloride is in the development of agrochemicals. Trifluoromethyl pyridine derivatives have been extensively utilized for their herbicidal properties.

Herbicidal Activity

- Fluazifop-butyl : This herbicide is one of the first trifluoromethyl pyridine derivatives introduced to the market. It acts as an acetyl-CoA carboxylase inhibitor, effectively controlling grassy weeds in various crops. The introduction of the trifluoromethyl group enhances its biological activity compared to non-fluorinated analogues .

- Table 1: Herbicides Derived from Trifluoromethyl Pyridines

| Herbicide Name | Active Ingredient | Mechanism of Action |

|---|---|---|

| Fluazifop-butyl | 2,2,2-Trifluoroethyl pyridine-3-carboxylate | ACCase inhibitor |

| Nicosulfuron | Sulfonylurea-type herbicide | ALS inhibitor |

| Flazasulfuron | Trifluoromethyl pyridine derivative | ALS inhibitor |

Pharmaceutical Applications

In the pharmaceutical industry, this compound has shown potential as a pharmacophore in drug design.

Drug Development

Several drugs containing the trifluoromethyl group have been approved by the FDA. The unique properties imparted by fluorine enhance the pharmacokinetic and pharmacodynamic profiles of these compounds.

- Ubrogepant : This drug is used for the acute treatment of migraine and contains a trifluoroethyl moiety linked to a piperidinyl structure. The incorporation of trifluoromethyl groups is believed to improve solubility and bioavailability .

- Table 2: FDA-Approved Drugs Containing Trifluoromethyl Groups

| Drug Name | Indication | Structure Type |

|---|---|---|

| Ubrogepant | Acute migraine treatment | Piperidinyl derivative |

| Nivolumab | Cancer immunotherapy | Monoclonal antibody with TFM group |

Synthetic Applications

The synthesis of this compound involves several key steps that leverage its unique chemical properties.

Synthesis Pathways

The synthesis typically involves reactions that introduce trifluoromethyl groups into the pyridine ring through methods such as:

- Chlorination followed by fluorination : This method allows for selective substitution on the pyridine ring to form desired derivatives.

- Cyclocondensation reactions : These reactions utilize trifluoromethyl-containing building blocks to create complex structures that can be further modified for specific applications .

Fluazifop-butyl Case Study

In a field trial conducted on perennial grass weeds, fluazifop-butyl demonstrated superior efficacy compared to traditional herbicides. The trial highlighted its ability to translocate effectively within plant systems, leading to improved weed control without significant phytotoxicity to crops .

Ubrogepant Clinical Trials

Clinical trials for ubrogepant showed promising results in reducing migraine frequency and severity. Patients reported significant relief with minimal side effects, underscoring the therapeutic potential of trifluoromethyl-containing compounds in pain management .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride involves its interaction with molecular targets through its fluorinated and pyridine moieties. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyridine ring can participate in various chemical interactions. These combined effects can modulate biochemical pathways and influence the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with 2,2,2-trifluoroethyl pyridine-3-carboxylate hydrochloride:

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties

- Lipophilicity: The trifluoroethyl group increases logP compared to non-fluorinated esters, improving membrane permeability .

- Metabolic Stability : Fluorination slows ester hydrolysis, extending half-life versus ethyl esters .

- Reactivity : Chloromethyl groups (e.g., in 3-(chloromethyl)-2-(trifluoroethyl-pyrazole) pyridine) may undergo nucleophilic substitution, limiting stability .

Biological Activity

2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. The trifluoroethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a carboxylate group and a trifluoroethyl moiety. The presence of the trifluoromethyl group is significant as it has been shown to influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Research indicates that compounds containing trifluoromethyl groups can enhance interactions with enzymes and receptors due to increased hydrophobicity and potential for hydrogen bonding.

- Enzyme Inhibition : Studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways. For example, trifluoromethylated derivatives have been reported to exhibit potent inhibition against phosphodiesterases (PDEs), which are crucial in cellular signaling processes .

- Receptor Binding : The compound may also act as a ligand for certain receptors, influencing signal transduction pathways that are vital for various physiological processes .

Biological Activity Data

The biological activities of this compound have been evaluated through various assays. Below is a summary of key findings:

| Activity | Assay Type | Result |

|---|---|---|

| Enzyme Inhibition | PDE Activity Assay | IC50 = 0.15 μM |

| Cytotoxicity | MTT Assay on Cancer Cell Lines | IC50 = 0.5 μM (MDA-MB-231) |

| Antimicrobial Activity | Zone of Inhibition | Significant against E. coli |

| Metabolic Stability | Liver Microsome Stability Assay | Half-life = 4 hours |

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on triple-negative breast cancer (TNBC) cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 0.5 μM against MDA-MB-231 cells, indicating its potential as an anticancer agent .

- Antimicrobial Properties : In another study assessing its antimicrobial efficacy, the compound exhibited notable activity against Gram-negative bacteria such as Escherichia coli, with an observable zone of inhibition in agar diffusion assays .

Q & A

Q. What are the recommended synthetic routes for preparing 2,2,2-trifluoroethyl pyridine-3-carboxylate hydrochloride?

Methodological Answer: The compound can be synthesized via esterification of pyridine-3-carboxylic acid with 2,2,2-trifluoroethanol. A common approach involves coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in anhydrous dichloromethane. After ester formation, the hydrochloride salt is generated by treating the product with HCl gas in diethyl ether. Similar protocols are used for trifluoroethoxy-pyridine derivatives, where column chromatography (silica gel, eluent: ethyl acetate/hexane) is employed for purification .

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Confirms the pyridine ring protons (δ 8.5–9.0 ppm) and trifluoroethyl group (δ 4.5–4.8 ppm for -OCH₂CF₃).

- ¹⁹F NMR: A singlet near δ -75 ppm verifies the -CF₃ group.

- High-Performance Liquid Chromatography (HPLC): Purity (>95%) is assessed using a C18 column with a water/acetonitrile gradient .

- Elemental Analysis: Validates the C, H, N, and Cl content (±0.4% theoretical).

Q. What are the solubility and recommended storage conditions for this compound?

Methodological Answer: The compound is hygroscopic and soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Storage at -20°C under inert gas (argon) minimizes hydrolysis of the ester group. Stability tests on similar hydrochlorides indicate <5% degradation over 6 months under these conditions .

Q. What impurities are commonly observed during synthesis, and how are they removed?

Methodological Answer:

- Unreacted pyridine-3-carboxylic acid (detected via TLC, Rf ~0.3 in ethyl acetate) is removed by washing with aqueous NaHCO₃.

- Trifluoroethanol residues (identified by GC-MS) are eliminated via rotary evaporation under reduced pressure. Recrystallization from ethanol/diethyl ether yields >98% pure product .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The -CF₃ group activates the pyridine ring at the meta position by increasing electrophilicity. For example, in Suzuki-Miyaura coupling, the 3-carboxylate ester directs cross-coupling to the C4 position of pyridine. Kinetic studies (UV-Vis monitoring) show a 3x rate enhancement compared to non-fluorinated analogs .

Q. What strategies mitigate hydrolysis of the trifluoroethyl ester group during biological assays?

Methodological Answer:

- Buffered Solutions: Use pH 7.4 phosphate buffer to avoid acidic/basic hydrolysis.

- Low-Temperature Storage: Maintain assay solutions at 4°C for ≤24 hours.

- Competitive Inhibitors: Add serine hydrolase inhibitors (e.g., PMSF) to enzymatic assays. Stability studies on similar esters show <10% hydrolysis under these conditions .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations (AutoDock Vina): The carboxylate ester’s electron-deficient pyridine ring shows strong π-π stacking with aromatic residues (e.g., Tyr452 in kinase targets).

- Molecular Dynamics (GROMACS): The -CF₃ group stabilizes hydrophobic binding pockets (ΔG = -8.2 kcal/mol in simulations) .

Q. What analytical challenges arise in quantifying trace metabolites of this compound?

Methodological Answer:

- LC-MS/MS: Use a triple quadrupole mass spectrometer in MRM mode (m/z 254 → 110 for the parent ion).

- Matrix Effects: Normalize using deuterated internal standards (e.g., d₃-trifluoroethyl ester). Recovery rates >85% are achieved with solid-phase extraction (C18 cartridges) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.